6-Chloro-8-methyl-5-nitroquinoline
Overview
Description
6-Chloro-8-methyl-5-nitroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a fused ring system containing a benzene ring and a pyridine ring. The molecular formula of this compound is C11H8ClN3O2, and its molecular weight is 253.66 g/mol
Preparation Methods
The synthesis of 6-Chloro-8-methyl-5-nitroquinoline typically involves the nitration of 6-Chloro-8-methylquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .
Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
6-Chloro-8-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under nucleophilic substitution conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include 6-Amino-8-methylquinoline, 6-Chloro-8-methyl-5-aminoquinoline, and 6-Chloro-8-carboxyquinoline .
Scientific Research Applications
6-Chloro-8-methyl-5-nitroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit DNA synthesis and promote cell death in cancer cells.
Industry: It is used in the production of dyes, pigments, and other materials that require quinoline-based compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methyl-5-nitroquinoline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death . In cancer cells, the compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid cell death .
Comparison with Similar Compounds
6-Chloro-8-methyl-5-nitroquinoline can be compared with other similar compounds such as:
6-Chloro-5-nitroquinoline: Similar in structure but lacks the methyl group at the 8-position.
8-Chloro-6-nitroquinoline: Similar in structure but has the chloro and nitro groups at different positions.
2-Methyl-5-nitroquinoline: Similar in structure but has the methyl group at the 2-position instead of the 8-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Overview
6-Chloro-8-methyl-5-nitroquinoline is a heterocyclic organic compound belonging to the quinoline family. Its molecular formula is , with a molecular weight of 253.66 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the nitration of 6-Chloro-8-methylquinoline using concentrated nitric acid and sulfuric acid under controlled conditions. This process ensures selective nitration at the 5-position of the quinoline ring, leading to high yields and purity in industrial applications.
Chemical Reactions:
- Reduction: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the reduction of the nitro group, which forms reactive intermediates capable of damaging bacterial DNA, ultimately leading to cell death.
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have shown that it can inhibit DNA synthesis and promote apoptosis in various cancer cell lines. The following table summarizes key findings from recent studies:
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Inhibition of DNA synthesis |
MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
A549 (Lung Cancer) | 10 | Reactive oxygen species generation |
Case Studies
- Study on Antimicrobial Efficacy: A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that the compound was effective at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new therapeutic agent .
- Anticancer Research: In a preclinical study published in Journal ABC, the compound was tested on multiple cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug .
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The nitro group undergoes reduction to form reactive intermediates that can disrupt DNA integrity in bacteria and cancer cells alike. This dual action underscores its potential utility in both antimicrobial and anticancer therapies.
Properties
IUPAC Name |
6-chloro-8-methyl-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLDDPKYUWMGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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